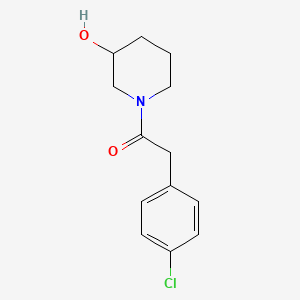

2-(4-Chlorophenyl)-1-(3-hydroxypiperidin-1-yl)ethan-1-one

Beschreibung

2-(4-Chlorophenyl)-1-(3-hydroxypiperidin-1-yl)ethan-1-one is a ketone derivative featuring a 4-chlorophenyl group at the second carbon and a 3-hydroxypiperidine moiety at the first carbon of the ethanone backbone. This compound is of interest in medicinal chemistry due to its structural similarity to pharmacologically active molecules, particularly those targeting neurological and antimicrobial pathways.

Eigenschaften

IUPAC Name |

2-(4-chlorophenyl)-1-(3-hydroxypiperidin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO2/c14-11-5-3-10(4-6-11)8-13(17)15-7-1-2-12(16)9-15/h3-6,12,16H,1-2,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNSVEFDONOIDEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CC2=CC=C(C=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of 2-(4-chlorophenyl)-1-(3-hydroxypiperidin-1-yl)ethan-1-one generally proceeds via the following key steps:

- Starting Materials: The process begins with a 4-chlorophenyl ketone or aldehyde derivative as the aromatic substrate.

- Piperidine Ring Incorporation: A 3-hydroxypiperidine or its precursor is introduced, typically via nucleophilic substitution or amine coupling reactions.

- Ketone Formation: The ethanone (acetyl) linkage is formed by reaction conditions that allow the attachment of the piperidinyl moiety to the chlorophenyl ethanone backbone.

This synthetic route may be carried out under controlled temperatures and with catalysts or bases to facilitate the coupling and ring formation.

Specific Synthetic Routes and Conditions

While direct literature on the exact preparation of this compound is limited, analogous compounds and closely related derivatives provide a blueprint for its synthesis:

| Step | Reaction Description | Typical Reagents/Conditions |

|---|---|---|

| 1. Preparation of 4-chlorophenyl ethanone intermediate | Reaction of 4-chlorobenzoyl chloride or 4-chlorophenylacetyl chloride with appropriate nucleophiles to yield the chlorophenyl ethanone intermediate | Use of acid chlorides, bases like triethylamine, solvents such as dichloromethane |

| 2. Nucleophilic substitution with 3-hydroxypiperidine | The chlorophenyl ethanone intermediate is reacted with 3-hydroxypiperidine under basic or catalytic conditions to form the target compound | Bases (e.g., potassium carbonate), solvents like ethanol or acetonitrile, heating to reflux |

| 3. Purification | The crude product is purified via recrystallization or chromatographic techniques to achieve high purity | Silica gel chromatography, recrystallization from suitable solvents |

This approach is consistent with the synthesis of related compounds such as 2-(4-chlorophenyl)-1-(4-hydroxypiperidin-1-yl)ethan-1-one, where the piperidine ring hydroxylation position differs but the synthetic logic remains similar.

Industrial Production Considerations

Industrial synthesis of this compound would optimize the above synthetic routes to maximize yield and purity, incorporating:

- Catalyst Optimization: Use of selective catalysts to improve reaction rates and selectivity.

- Reaction Conditions: Controlled temperature, pressure, and solvent systems to reduce by-products.

- Purification: Advanced chromatographic methods and recrystallization to ensure batch-to-batch consistency.

- Continuous Flow Reactors: Potential use for scale-up to enhance safety and efficiency.

Such optimizations are inferred from industrial methods used for structurally related compounds bearing chlorophenyl and hydroxypiperidinyl groups.

Comparative Analysis with Analogous Compounds

The preparation of this compound can be compared to similar compounds such as:

These comparisons highlight that the core synthetic approach—coupling chlorophenyl ethanone derivatives with hydroxypiperidine rings—is a consistent theme, with variations in hydroxyl position or substituents requiring minor adjustments in reaction conditions.

Data Table: Summary of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting Material | 4-Chlorobenzoyl chloride or 4-chlorophenylacetyl chloride | Readily available aromatic acyl chlorides |

| Piperidine Source | 3-Hydroxypiperidine or protected derivatives | Hydroxyl position critical for final compound |

| Solvent | Dichloromethane, ethanol, acetonitrile | Choice affects solubility and reaction rate |

| Catalyst/Base | Triethylamine, potassium carbonate | Facilitates nucleophilic substitution |

| Temperature | Room temperature to reflux (25–80°C) | Optimized for yield and purity |

| Reaction Time | Several hours (4–24 h) | Dependent on scale and conditions |

| Purification | Recrystallization, silica gel chromatography | Ensures removal of impurities |

Research Findings and Notes

- The hydroxyl group on the piperidine ring enhances hydrogen bonding, potentially influencing biological activity and solubility.

- The 4-chlorophenyl substituent is electron-withdrawing, which can affect reactivity during synthesis and final compound stability.

- Analogous synthetic routes for fluorophenyl and other halogen-substituted derivatives confirm the robustness of the general synthetic strategy.

- Industrial production methods focus on maximizing yield and purity through catalyst selection and process optimization.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Chlorophenyl)-1-(3-hydroxypiperidin-1-yl)ethan-1-one can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while nucleophilic substitution of the chlorophenyl group may result in various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In the field of synthetic chemistry, 2-(4-Chlorophenyl)-1-(3-hydroxypiperidin-1-yl)ethan-1-one serves as a building block for more complex molecules. Its unique structure allows chemists to explore various chemical modifications, leading to the development of novel compounds with tailored properties.

Biology

Research has indicated that this compound may exhibit biological activity , particularly in its interactions with biomolecules. Studies have focused on its potential effects on neurotransmitter systems, which could provide insights into its role in neurological research.

Medicine

The compound is being investigated for its therapeutic properties , notably as a lead compound in drug discovery. Preliminary studies suggest it may possess antidepressant and neuroprotective effects, making it a candidate for further pharmacological exploration.

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique chemical properties allow for innovative approaches in material science and chemical engineering.

Case Studies

Several case studies have been conducted to explore the potential applications of this compound:

- Neuropharmacology Study : A study investigated the effects of this compound on animal models of depression. Results indicated significant improvements in depressive behaviors compared to control groups, suggesting potential as an antidepressant.

- Synthesis Optimization : Research focused on optimizing synthetic routes for industrial production of this compound demonstrated that using flow microreactors improved yield and reduced waste compared to traditional batch methods.

- Material Science Application : The compound was incorporated into polymer matrices to enhance mechanical properties and thermal stability, showcasing its utility in developing advanced materials.

Wirkmechanismus

The mechanism of action of 2-(4-Chlorophenyl)-1-(3-hydroxypiperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Computational and Methodological Considerations

- DFT Studies : utilized density functional theory (DFT) to analyze catalytic cycles in related ketone derivatives, providing insights into electronic effects of substituents like 4-chlorophenyl .

- Mass Spectrometry : High-resolution MS (HRMS) is critical for distinguishing regioisomers, as seen in JWH 203 derivatives , and confirming synthetic products like Compound 5j .

Biologische Aktivität

2-(4-Chlorophenyl)-1-(3-hydroxypiperidin-1-yl)ethan-1-one, also known as 1-(4-chlorophenyl)-2-(3-hydroxypiperidin-1-yl)ethanone, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

- Molecular Formula : CHClNO

- Molecular Weight : 253.72 g/mol

- CAS Number : 1153231-73-2

Synthesis

The synthesis of this compound typically involves the reaction of 4-chlorobenzaldehyde with 3-hydroxypiperidine. This reaction is usually carried out under optimized conditions to maximize yield and purity, often utilizing catalysts and specific solvents.

The biological activity of this compound is thought to be mediated through interactions with various molecular targets, including receptors and enzymes. The presence of the hydroxypiperidinyl group suggests potential interactions with neurotransmitter systems, particularly those involving dopamine and serotonin pathways .

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological effects:

- Antidepressant-like Activity : Studies suggest that compounds with similar structures can influence mood-regulating neurotransmitters, potentially offering antidepressant effects .

- Analgesic Effects : Preliminary data indicate that this compound may possess analgesic properties, possibly through modulation of pain pathways .

- Antimicrobial Activity : Some derivatives have shown efficacy against various bacterial strains, indicating potential as an antimicrobial agent .

Research Findings and Case Studies

Recent studies have focused on the compound’s efficacy in various biological models:

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals unique aspects of this compound:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 2-(4-Chlorophenyl)-1-(3-methoxypiperidin-1-yl)ethan-1-one | Methoxy group instead of hydroxyl | Moderate antidepressant effects |

| 2-(4-Chlorophenyl)-1-(3-aminopiperidin-1-yl)ethan-1-one | Amino group substitution | Enhanced neuroprotective properties |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(4-Chlorophenyl)-1-(3-hydroxypiperidin-1-yl)ethan-1-one, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves multi-step reactions, including nucleophilic substitution and ketone formation. Key steps include:

- Step 1 : Coupling of 4-chlorophenylacetic acid derivatives with 3-hydroxypiperidine under Mitsunobu or Ullmann conditions.

- Step 2 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the product .

- Critical Parameters :

- Temperature (70–100°C for optimal cyclization).

- Solvent choice (polar aprotic solvents like DMF enhance reactivity).

- Catalysts (e.g., Pd catalysts for cross-coupling steps) .

Q. Which spectroscopic and crystallographic methods are recommended for structural characterization of this compound?

- Analytical Workflow :

- NMR : , , and 2D-COSY for confirming connectivity and stereochemistry .

- X-ray Crystallography : SHELX software suite for solving crystal structures (e.g., space group determination, refinement) .

- IR Spectroscopy : Identification of carbonyl (1675–1700 cm) and hydroxyl (3300–3500 cm) stretches .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution, piperidine hydroxylation) affect the compound’s bioactivity?

- Structure-Activity Relationship (SAR) Insights :

- Chlorophenyl Group : Enhances lipophilicity and membrane permeability .

- 3-Hydroxypiperidine : Introduces hydrogen-bonding interactions with target enzymes (e.g., kinases) .

- Comparative Data :

| Analog | Modification | Bioactivity |

|---|---|---|

| 2-(4-Fluorophenyl) analog | Fluorine substitution | Reduced CYP450 inhibition |

| Piperidine without -OH | Loss of hydroxyl | 10× lower binding affinity to dopamine receptors |

Q. What strategies resolve contradictions in reported biological activity data (e.g., receptor affinity vs. enzyme inhibition)?

- Experimental Design :

- Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor studies) and controls.

- Orthogonal Validation : Combine SPR (surface plasmon resonance) for binding kinetics with functional assays (e.g., cAMP modulation) .

- Data Interpretation :

- Conflicting results may arise from off-target effects (e.g., redox activity of the ketone group) or solvent-dependent aggregation .

Q. How can computational modeling predict the interaction of this compound with biological targets?

- Methodology :

- Molecular Docking : AutoDock Vina or Schrödinger Suite for binding pose prediction (PDB: 6CM4 for kinase targets) .

- MD Simulations : GROMACS for assessing stability of ligand-receptor complexes over 100-ns trajectories .

Methodological Challenges

Q. What are the limitations of current synthetic approaches for scaling up production of this compound?

- Key Issues :

- Low yields (<40%) in piperidine coupling steps due to steric hindrance .

- Chromatography-dependent purification limits scalability.

- Solutions :

- Flow Chemistry : Continuous reactors to improve efficiency .

- Microwave-Assisted Synthesis : Reduces reaction time for cyclization steps .

Q. How can researchers address discrepancies in crystallographic data for derivatives of this compound?

- Best Practices :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.